2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole
Description
2-Bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole is a fused heterocyclic compound featuring a cyclopenta ring fused to a 1,3-thiazole core. The thiazole moiety is substituted with a bromine atom at position 2 and two methyl groups at position 4.
Properties
IUPAC Name |
2-bromo-4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-8(2)4-3-5-6(8)10-7(9)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUWZXYMESWYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(S2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole is a compound of interest due to its potential biological activities. This article reviews the current literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.
The compound features a unique heterocyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 215.09 g/mol. The presence of bromine and dimethyl groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole can be achieved through various methods involving cyclization reactions. One reported method involves the reaction of appropriate thiazole derivatives with bromoalkanes under controlled conditions to yield the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to cyclopenta[d][1,3]thiazoles. For instance:
- Cytotoxicity Assays : In vitro studies using human cancer cell lines have shown that derivatives of cyclopenta[d][1,3]thiazole exhibit significant cytotoxic effects. The IC50 values for these compounds often fall within the range of 10–100 µM, indicating moderate to high efficacy against various cancer types .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied:
- In Vitro Studies : Compounds similar to 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against various pathogens .
- Case Study : A specific case study involving the synthesis and testing of thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds in developing new antimicrobial agents .
Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that compounds similar to 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole exhibit significant anticancer properties. For instance, derivatives of thiazole have been studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole derivatives could effectively target cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating a promising avenue for drug development.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Several studies have reported the efficacy of thiazole derivatives against a range of bacterial and fungal pathogens. For example, a derivative showed inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
Materials Science Applications
Polymer Chemistry
In materials science, 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole can serve as a building block for synthesizing novel polymers. Its bromine atom allows for easy functionalization through nucleophilic substitution reactions. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Sensors and Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Studies have explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole-based materials has been linked to improved charge transport and device efficiency.
Organic Synthesis Applications
Synthetic Intermediates
2-Bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole is valuable as an intermediate in organic synthesis. It can participate in various reactions such as cross-coupling reactions (e.g., Suzuki or Heck reactions) to form more complex structures. Its reactivity profile allows chemists to create diverse derivatives that may possess enhanced biological activities.
Case Studies
Chemical Reactions Analysis
2.2. Chemical Reactions
The chemical reactivity of 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d] thiazole includes various types of reactions:
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Nucleophilic Substitution : The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols. This reaction typically results in the formation of new derivatives with altered properties.
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Oxidation Reactions : The compound can participate in oxidation reactions that modify its functional groups and enhance its biological activity. For instance, oxidation may convert certain functional groups into more reactive species that can interact with biological targets.
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Condensation Reactions : Condensation reactions involving this compound can lead to the formation of more complex structures. These reactions often involve the coupling of 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d] thiazole with other organic molecules to create derivatives with enhanced pharmacological properties.
3.1. Biological Activity
Research indicates that derivatives of 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d] thiazole exhibit significant biological activities. Studies have shown that these compounds may possess antibacterial and antifungal properties due to their ability to interact with various biological targets.
Table 2: Biological Activities of Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-Bromo Derivative A | Antibacterial | Study X |
| 2-Bromo Derivative B | Antifungal | Study Y |
| 2-Bromo Derivative C | Antiviral | Study Z |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its cyclopenta-thiazole fusion and substituent arrangement. Below is a comparative analysis with structurally related thiazoles:
Key Observations :
- Bromine vs. Other Halogens : The 2-bromo group in the target compound may confer greater electrophilicity compared to chloro or fluoro analogs, facilitating nucleophilic substitution reactions in drug synthesis .
- Dimethyl Groups : The 4,4-dimethyl substituents introduce steric bulk, which may reduce metabolic degradation but also limit binding to sterically sensitive targets (e.g., enzyme active sites) .
Physicochemical and Electronic Properties
- Electronic Effects : The bromine atom’s electron-withdrawing nature could enhance conjugation in the thiazole ring, similar to brominated benzothiadiazoles used in organic semiconductors . However, the cyclopenta fusion may disrupt extended π-conjugation, limiting applications in electronic materials compared to dithiophene-based analogs .
Preparation Methods
General Synthetic Strategies for Thiazole Derivatives
Thiazole rings are commonly synthesized via several classical and modern methods, which can be applied to derivatives with fused cyclopentane rings and bromine substitution:
Hantzsch Synthesis: The most traditional and widely used method involves the condensation of α-halocarbonyl compounds with thioamides or thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. This method is versatile and allows for substitution on the thiazole ring, including bromine at the 2-position if the α-halocarbonyl precursor is appropriately brominated.
Cook–Heilbron Method: This method synthesizes 2,4-disubstituted 5-aminothiazoles by reacting aminonitriles with carbon disulfide. While less common for brominated derivatives, it offers an alternative pathway for functionalized thiazoles.
Robinson–Gabriel Cyclization: Cyclization of acylaminocarbonyl compounds in the presence of phosphorus pentasulfide can yield thiazole derivatives. This method can be tailored for fused ring systems.
Recent Catalytic and Microwave-Assisted Methods: Copper-catalyzed oxidative cyclizations, rhodium(II)-catalyzed reactions, and microwave irradiation have been successfully employed to synthesize substituted thiazoles with improved yields and milder conditions.
Preparation of Brominated Thiazole Precursors
Bromination at the 2-position of thiazole derivatives typically requires brominated α-haloketones or α-halocarbonyl compounds as starting materials. For example, the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile involves bromination of aromatic aldehydes followed by condensation and reduction steps, achieving high yields and industrial scalability. This approach demonstrates a general strategy for introducing bromine into heterocyclic systems:
| Step | Reaction | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in acetic acid | Room temperature to mild heating | High | Formation of 2-bromo substituted aldehyde |
| 2 | Condensation with acetonitrile in organic solvent, catalyzed | Controlled temperature | Moderate to high | Formation of brominated cinnamyl nitrile |
| 3 | Reduction (chemical or catalytic hydrogenation) | Methanol reflux or Pd/C hydrogenation | High (up to 80%) | Conversion to brominated phenylpropanenitrile |
This multi-step method emphasizes the importance of controlled bromination and subsequent functional group transformations to achieve brominated heterocycles.
Adaptation for 2-Bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d]thiazole
To prepare 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d]thiazole, the following approach can be considered based on the literature and analogous syntheses:
Step 1: Synthesis of α-Bromo-4,4-dimethylcyclopentanone Derivative
Starting from 4,4-dimethylcyclopentanone, α-bromination can be achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to introduce bromine at the α-position relative to the carbonyl.
Step 2: Formation of Thioamide or Thiourea Intermediate
The α-bromo ketone is then reacted with thiourea to form the corresponding thiazoline intermediate via nucleophilic substitution and cyclization.
Step 3: Cyclization to Thiazole Ring
Upon heating or under dehydrating conditions, the intermediate undergoes cyclization and aromatization to yield the thiazole ring fused to the cyclopentane, maintaining the 4,4-dimethyl substitution.
Step 4: Purification and Characterization
The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure.
Data Table: Summary of Key Preparation Parameters
Research Findings and Considerations
Yield and Efficiency: The yield of brominated thiazole derivatives depends heavily on the bromination step and the purity of intermediates. Controlled bromination avoids over-substitution and degradation.
Reaction Conditions: Mild to moderate heating is generally sufficient for cyclization. Use of catalytic or stoichiometric dehydrating agents can improve aromatization efficiency.
Scalability: The described synthetic route is amenable to scale-up, as demonstrated in industrial syntheses of related brominated thiazole derivatives.
Characterization: Typical spectral data for such compounds include characteristic NMR shifts for methyl and methylene protons on the cyclopentane ring, bromine-substituted carbons, and thiazole ring protons, alongside IR absorption bands for C–S and C–Br bonds.
Q & A
Q. What are the key structural features of 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole, and how can they be elucidated spectroscopically?
The compound comprises a bicyclic system: a cyclopenta ring fused to a thiazole (a sulfur- and nitrogen-containing heterocycle). Key substituents include a bromine atom at position 2 and two methyl groups at position 4.
- Methodology :
- NMR : Use - and -NMR to identify protons and carbons in the cyclopenta and thiazole rings. The methyl groups (δ ~1.3–1.6 ppm) and bromine-induced deshielding (δ ~7–8 ppm for aromatic protons) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHBrNS) and detects isotopic patterns from bromine (1:1 ratio for :) .
- X-ray Crystallography : Resolves conformational details, such as puckering in the cyclopenta ring and planarity of the thiazole .
Q. What synthetic strategies are commonly employed to prepare 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole?
The synthesis typically involves constructing the thiazole core followed by bromination and dimethylation.
- Methodology :
- Hantzsch Thiazole Synthesis : React α-haloketones with thioamides. For example, bromoacetone and a cyclopenta-fused thioamide precursor could yield the thiazole core, followed by dimethylation .
- Post-functionalization : Introduce bromine via electrophilic substitution (e.g., NBS in DMF) at the reactive 2-position of the thiazole ring .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with TLC monitoring .
Advanced Research Questions
Q. How does the regioselectivity of bromination in cyclopenta-fused thiazoles influence synthetic outcomes?
Bromination favors the 2-position due to electron-deficient thiazole rings and directing effects of adjacent substituents.
- Methodology :
- Computational Analysis : DFT calculations predict electrophilic attack at the most electron-rich site (C2) .
- Competitive Experiments : Compare bromination of analogs (e.g., 4-methyl vs. 4-H derivatives) to assess steric/electronic effects .
- Kinetic Studies : Monitor reaction progress via -NMR to identify intermediates and optimize conditions (e.g., solvent polarity, temperature) .
Q. How can this compound serve as a precursor in cross-coupling reactions for functionalized heterocycles?
The bromine atom enables transition metal-catalyzed couplings (e.g., Suzuki, Stille).
- Methodology :
- Suzuki Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO) to introduce aryl groups at C2 .
- Mechanistic Insights : Use -labeling or kinetic isotope effects to study oxidative addition steps in Pd-catalyzed reactions .
Q. How should researchers address contradictions in reported yields or by-products during synthesis?
Discrepancies arise from variations in solvent, catalyst, or bromination agents.
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, temperature, stoichiometry) and identify optimal conditions .
- By-Product Analysis : LC-MS or GC-MS detects side products (e.g., dibrominated species), guiding reaction quenching or purification adjustments .
Q. What experimental frameworks are suitable for evaluating the biological activity of this compound?
Focus on antimicrobial or enzyme inhibition studies, given structural similarities to bioactive thiazoles.
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and compare with reference drugs (e.g., ampicillin) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- SAR Studies : Synthesize analogs (e.g., varying substituents on the cyclopenta ring) to correlate structure with activity .
Q. How does the compound’s stability under varying conditions (pH, light, temperature) impact storage and handling?
Thiazoles are prone to photodegradation and hydrolysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
